molecular formula C8H11NO B13013833 3-Isopropylpyridine 1-oxide

3-Isopropylpyridine 1-oxide

Cat. No.: B13013833
M. Wt: 137.18 g/mol
InChI Key: IJEPPSBEILVOHH-UHFFFAOYSA-N
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Description

3-Isopropylpyridine 1-oxide, with the chemical formula C₈H₁₁N, is a heterocyclic compound. Its systematic IUPAC name is 3-(propan-2-yl)pyridine . The molecular weight of this compound is approximately 121.18 g/mol .

Preparation Methods

Synthetic Routes::

    Oxidation of 3-Isopropylpyridine: One common method involves the oxidation of 3-isopropylpyridine using suitable oxidants. For example, treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) leads to the formation of 3-isopropylpyridine 1-oxide.

    Other Methods: Alternative synthetic routes may involve different oxidizing agents or radical reactions.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.

Chemical Reactions Analysis

3-Isopropylpyridine 1-oxide can participate in various chemical reactions:

    Oxidation: As an N-oxide, it readily undergoes oxidation reactions.

    Reduction: Reduction of the N-oxide group can regenerate 3-isopropylpyridine.

    Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.

    Common Reagents: Oxidizing agents (e.g., H₂O₂, m-CPBA), reducing agents, and nucleophiles.

    Major Products: The major products depend on the specific reaction conditions.

Scientific Research Applications

3-Isopropylpyridine 1-oxide finds applications in:

    Organic Synthesis: It serves as a building block for more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold.

    Biological Studies: It may be used as a probe for studying enzyme-catalyzed reactions.

    Industry: Limited industrial applications, but its derivatives could have uses in specialty chemicals.

Mechanism of Action

The exact mechanism by which 3-isopropylpyridine 1-oxide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 3-isopropylpyridine 1-oxide is unique due to its N-oxide functionality, other related compounds include:

    3-Isopropylpyridine: The parent compound without the N-oxide group.

    Other Pyridine N-Oxides: Similar compounds with different substituents.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-oxido-3-propan-2-ylpyridin-1-ium

InChI

InChI=1S/C8H11NO/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3

InChI Key

IJEPPSBEILVOHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C[N+](=CC=C1)[O-]

Origin of Product

United States

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